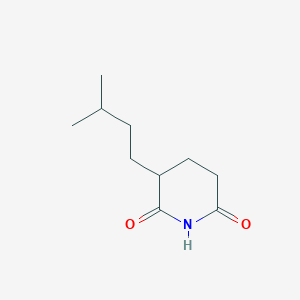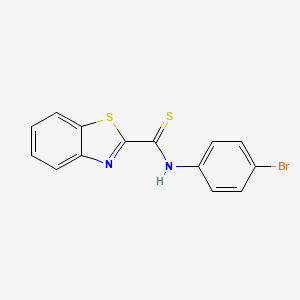![molecular formula C16H13ClFN5O B2554181 N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291845-94-7](/img/structure/B2554181.png)
N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential antitumor activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with antitumor properties and their synthesis, which can provide insights into the likely characteristics of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the preparation of an intermediate aminophenyl compound, followed by condensation reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is synthesized from 4-chlorobenzenamine through a five-step process, which includes a critical reaction between a triazole ester and ethylene diamine . These methods suggest that the synthesis of the compound would also likely involve multi-step reactions, possibly including condensation and cyclization steps.
Molecular Structure Analysis
The determination of crystal structures is a common practice in analyzing the molecular structure of such compounds. The crystal structure provides valuable information about the molecular conformation, intermolecular interactions, and potential binding sites that could be relevant for antitumor activity. Both compounds mentioned in the papers had their crystal structures determined, which is a crucial step in understanding their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully optimized to achieve high yields and purity. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required specific reaction conditions, such as temperature and reactant ratios, to achieve an 88% yield . This indicates that the synthesis of the compound of interest would also require careful optimization of reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are important for the compound's handling and potential application as a pharmaceutical agent. The characterization of the compounds in the papers was performed using techniques such as 1H NMR and MS, which are standard methods for determining such properties .
Relevant Case Studies
The papers provided discuss the antitumor activity of compounds similar to the one . For instance, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showed distinct inhibitory capacity against A549 and BGC-823 cancer cell lines . These findings suggest that the compound "this compound" could also possess antitumor properties, which would be an important area for further research and case studies.
Applications De Recherche Scientifique
Antimicrobial and Antipathogenic Applications
Research has shown that compounds with structural similarities, including various substituents on phenyl rings and triazole cores, possess significant antimicrobial and antipathogenic activities. These activities are particularly notable against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance to conventional antibiotics. The synthesis and characterization of thiourea derivatives, for instance, have demonstrated potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor Activities
Similarly structured compounds have been synthesized and evaluated for their antitumor properties. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its demonstrated inhibition of cancer cell proliferation suggest the potential use of such compounds in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Synthesis of Novel Compounds with Biological Activities
The research extends to the synthesis of novel compounds incorporating the triazole moiety, which is a common feature in many biologically active molecules. These synthetic efforts aim to explore the structure-activity relationships and enhance the biological activities of these compounds. For instance, the synthesis and antimicrobial activity assessment of new 1,2,4-triazole derivatives indicate the versatility of the triazole core in generating compounds with potential therapeutic applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis and Characterization
Detailed structural analysis and characterization of compounds featuring the triazole moiety and various functional groups have been conducted to understand their potential biological activities and interactions at the molecular level. This includes studies on their crystal structures, spectroscopic properties, and interactions with biological targets, providing insights into the design of more effective and selective agents (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRDYSCZKLZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
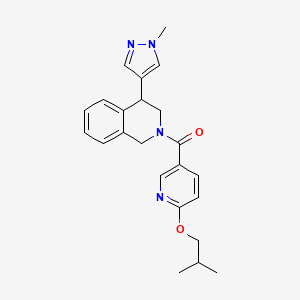
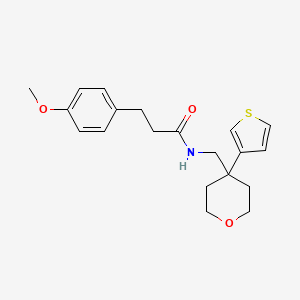

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)
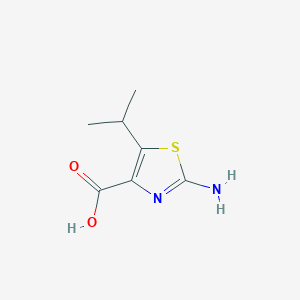

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)
![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)
![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)
